molecular formula C18H28N2O2 B14748048 (R)-benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate

(R)-benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate

Cat. No.: B14748048
M. Wt: 304.4 g/mol
InChI Key: SZXQJQQYDXXTEK-UHFFFAOYSA-N
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Description

(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Formation of the Carbamate Group: The carbamate group can be formed by reacting an amine with an isocyanate or by using a carbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of (S)-benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Synthetic Organic Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of (S)-benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl and pyrrolidine groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the pyrrolidine and methyl groups, making it less complex.

    Methyl carbamate: Simpler structure without the benzyl and pyrrolidine groups.

    Pyrrolidinyl carbamate: Contains the pyrrolidine ring but lacks the benzyl group.

Uniqueness

(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate is unique due to its combination of functional groups, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15(2)17(13-20-11-7-8-12-20)19(3)18(21)22-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXQJQQYDXXTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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